Terpinyl butyrate

Description

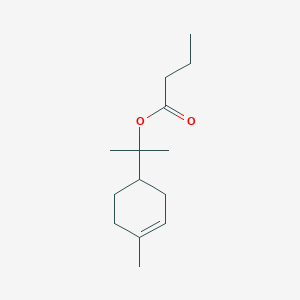

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-6-13(15)16-14(3,4)12-9-7-11(2)8-10-12/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKWNIYBQLKBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)(C)C1CCC(=CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862850 | |

| Record name | Butanoic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | Terpinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

244.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpineol butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohols and oils | |

| Record name | Terpinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.962-0.968 (15.5°) | |

| Record name | Terpinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/664/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2153-28-8 | |

| Record name | α-Terpinyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2153-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002153288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94B6AU40N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terpinyl Butyrate (CAS 2153-28-8): A Technical Whitepaper

Executive Summary: This document provides a comprehensive technical overview of terpinyl butyrate (CAS 2153-28-8), an ester recognized for its distinct fruity and floral aroma. Primarily utilized in the flavor and fragrance industries, its potential applications in the pharmaceutical sector are also being explored. This guide details its physicochemical properties, synthesis, safety profile, and known applications. Furthermore, it proposes a potential mechanism of action for its biological activity, postulating its role as a pro-drug for butyrate, a known histone deacetylase (HDAC) inhibitor. Detailed experimental workflows are provided to guide future research in this area.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] It is a mixture of isomers, and its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 2153-28-8 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄O₂ | [1][2][3][4] |

| Molecular Weight | 224.34 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow, oily liquid | [1][2] |

| Odor Profile | Fruity, floral, balsamic, with notes of rosemary and plum | [1][3][6][7] |

| Boiling Point | 243 - 246 °C at 760 mmHg | [1][2][4][6] |

| Density | 0.938 - 0.968 g/mL at 15.5-25 °C | [1][6][7] |

| Refractive Index | n20/D 1.463 - 1.467 | [2][6] |

| Flash Point | >100 °C (>212 °F) | [1][6] |

| Vapor Pressure | 0.005 - 0.0126 mmHg at 25 °C (estimated) | [1][3] |

| Solubility | Soluble in alcohol; Insoluble in water (0.9352 mg/L at 25°C est.) | [1][3] |

| FEMA Number | 3049 | [2][5] |

| LogP (o/w) | 4.73 - 4.754 (estimated) | [1][6] |

Synthesis and Manufacturing

This compound is an ester, and its synthesis is typically achieved through the Fischer esterification reaction. This classic method involves the acid-catalyzed reaction of a carboxylic acid (butyric acid) with an alcohol (α-terpineol).

Experimental Protocol: Fischer Esterification of this compound

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of α-terpineol and butyric acid. A suitable solvent, such as toluene, can be used to facilitate the reaction and azeotropically remove water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, typically sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heating and Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

References

- 1. This compound, 2153-28-8 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scent.vn [scent.vn]

- 4. This compound | 2153-28-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. alpha-Terpinyl butyrate | C14H24O2 | CID 578423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2153-28-8 [m.chemicalbook.com]

- 7. This compound | 2153-28-8 [chemicalbook.com]

- 8. Ester - Wikipedia [en.wikipedia.org]

terpinyl butyrate molecular weight and formula

Terpinyl butyrate is an ester recognized for its characteristic fruity and floral aroma, leading to its use as a flavoring and fragrance agent.[1][2] This technical summary outlines its core molecular properties.

Molecular Formula and Weight

The chemical formula and molecular weight are fundamental identifiers for any chemical compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₂[1][3][4][5][6] |

| Molecular Weight | 224.34 g/mol [1][3][4][5] |

Structural Representation

This compound is structurally known as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate.[3][4] It is a p-menthane monoterpenoid.[3] The molecule consists of a terpinyl group derived from terpineol and a butyrate group from butanoic acid.

Caption: Conceptual linkage of Terpinyl and Butyrate groups in this compound.

References

An In-depth Technical Guide to α-Terpinyl Butyrate and γ-Terpinyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific information regarding γ-terpinyl butyrate is significantly limited in publicly available literature. While this guide provides a comprehensive overview of α-terpinyl butyrate, the comparative data for its γ-isomer is largely based on computational predictions due to the scarcity of experimental findings.

Introduction

Terpinyl esters are a class of chemical compounds valued for their aromatic properties, finding extensive use in the flavor and fragrance industries. Among these, terpinyl butyrates, existing as isomers, present potential for broader applications. This technical guide provides a detailed comparative analysis of two such isomers: α-terpinyl butyrate and γ-terpinyl butyrate. The focus is on their chemical structures, physicochemical properties, and potential biological significance, particularly in the context of their shared butyrate moiety. While α-terpinyl butyrate is a well-characterized compound, data on γ-terpinyl butyrate is notably sparse.

Chemical Structure and Identification

The fundamental difference between α-terpinyl butyrate and γ-terpinyl butyrate lies in the position of the double bond within the cyclohexene ring of the terpineol portion of the molecule.

α-Terpinyl Butyrate: The double bond is endocyclic, located between C1 and C2 of the cyclohexene ring. Its IUPAC name is 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate.[1][2]

γ-Terpinyl Butyrate: The double bond is exocyclic, involving the isopropenyl group attached to the cyclohexane ring. Its IUPAC name is (1-methyl-4-propan-2-ylidenecyclohexyl) butanoate.[3]

Caption: Chemical structures of α-terpinyl butyrate and γ-terpinyl butyrate.

Physicochemical Properties

A comparative summary of the physicochemical properties of α-terpinyl butyrate and γ-terpinyl butyrate is presented below. It is important to note that the data for the gamma isomer are predominantly computed, in contrast to the experimentally verified data for the alpha isomer.

| Property | α-Terpinyl Butyrate | γ-Terpinyl Butyrate (Computed) |

| CAS Number | 2153-28-8[1][2] | 72596-23-7[3] |

| Molecular Formula | C14H24O2[1][2] | C14H24O2[3] |

| Molecular Weight | 224.34 g/mol [1][2] | 224.34 g/mol [3] |

| Appearance | Clear, colorless liquid[2] | Not available |

| Boiling Point | 244.00 to 246.00 °C @ 760.00 mm Hg[2][4] | Not available |

| Density | 0.938 g/mL at 25 °C[4] | Not available |

| Refractive Index | n20/D 1.4650[4] | Not available |

| XLogP3 | 3.2[2] | 3.5[3] |

Experimental Protocols

General Synthesis of Terpinyl Butyrates

A general and widely used method for the synthesis of esters such as terpinyl butyrates is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5]

Reaction:

Terpineol (α- or γ-isomer) + Butyric Acid ⇌ this compound (α- or γ-isomer) + Water

Materials:

-

α-terpineol or γ-terpineol

-

Butyric acid

-

A strong acid catalyst (e.g., concentrated sulfuric acid)

-

An organic solvent (e.g., toluene, to facilitate removal of water via a Dean-Stark apparatus)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of the respective terpineol isomer and butyric acid in a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude ester by vacuum distillation.

Caption: A generalized workflow for the synthesis of terpinyl butyrates via Fischer esterification.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activities of α- or γ-terpinyl butyrate are scarce. However, it is hypothesized that these esters could act as prodrugs, releasing butyrate upon hydrolysis by esterases in biological systems. This is a common strategy to improve the bioavailability and delivery of butyric acid, which has a short half-life.[6]

Proposed Bioactivation Pathway

Caption: Proposed in vivo hydrolysis of this compound to release the active butyrate moiety.

Known Signaling Pathways of Butyrate

Butyrate is a short-chain fatty acid (SCFA) and a well-documented histone deacetylase (HDAC) inhibitor.[7][8] By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects.

Key signaling pathways influenced by butyrate include:

-

HDAC Inhibition: Butyrate's primary mechanism of action is the inhibition of HDACs, which leads to hyperacetylation of histones and other proteins. This alters chromatin structure and regulates the transcription of various genes, including those involved in cell cycle control and apoptosis.[8][9]

-

Cell Cycle Arrest: Butyrate can induce cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21.[8]

-

Apoptosis Induction: In cancer cells, butyrate can promote apoptosis.

-

Anti-inflammatory Effects: Butyrate has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[10]

-

G-protein Coupled Receptor (GPCR) Activation: Butyrate can also act as a ligand for certain GPCRs, such as GPR41 and GPR43, which are involved in various physiological processes.

Caption: Simplified diagram of the downstream cellular effects following HDAC inhibition by butyrate.

Applications

Currently, the primary application of α-terpinyl butyrate is in the flavor and fragrance industry, where it is used for its fruity and floral notes.[11] It is also used as a flavoring agent in some food products.[1] The applications of γ-terpinyl butyrate are not well-documented due to its limited commercial availability and characterization.

Conclusion

α-Terpinyl butyrate is a well-characterized compound with established applications. In contrast, γ-terpinyl butyrate remains largely uninvestigated, with a significant lack of experimental data. The potential for both isomers to act as prodrugs for butyrate delivery presents an interesting avenue for future research, particularly in the context of drug development. The known biological activities of butyrate as an HDAC inhibitor suggest that terpinyl butyrates could be explored for therapeutic applications where sustained butyrate delivery is desirable. Further research is imperative to isolate, characterize, and evaluate the biological effects of γ-terpinyl butyrate to enable a more complete comparative analysis.

References

- 1. foreverest.net [foreverest.net]

- 2. alpha-Terpinyl butyrate | C14H24O2 | CID 578423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gamma-Terpinyl butyrate | C14H24O2 | CID 71402191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2153-28-8 [m.chemicalbook.com]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. Chemoprevention of rat hepatocarcinogenesis with histone deacetylase inhibitors: efficacy of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. floraandfona.org.in [floraandfona.org.in]

The Elusive Presence of Terpinyl Butyrate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpinyl butyrate, a monoterpenoid ester known for its pleasant fruity and floral aroma, is a recognized fragrance and flavoring agent. While it is available commercially as a "natural isolate," indicating a biological origin, its specific natural occurrence within essential oils is notably scarce in publicly available scientific literature. This technical guide addresses the apparent rarity of this compound in common essential oils, providing a framework for the analysis of terpenoid esters as a class. It outlines the standard methodologies for extraction and quantification, presents illustrative data for analogous terpenoid esters, and offers a generalized experimental workflow for researchers investigating such compounds. The evidence suggests that this compound is likely a trace component in most essential oils, if present at all, or may be found in less-common or uninvestigated plant species.

The Scarcity of this compound in Essential Oil Profiles

Extensive searches of scientific databases and literature on the chemical composition of essential oils reveal a conspicuous absence of this compound as a reported constituent. Analyses of essential oils from genera such as Nectandra, Cinnamomum, Melaleuca, and even various fruits, which are often rich in other terpenoid esters, do not typically list this compound in their chemical profiles.[1][2][3][4] This suggests that its concentration in these oils is below the limit of detection for standard analytical methods or that it is genuinely absent. The fact that it is sold as a natural isolate, however, confirms that a natural source exists, though it is not widely documented in academic research.[5]

Terpenoid Esters in Essential Oils: An Overview

This compound belongs to the class of terpenoid esters, which are formed by the esterification of a terpene alcohol (like α-terpineol) with a carboxylic acid (like butyric acid). Terpenoid esters are significant contributors to the characteristic aromas of many essential oils and are valued for their fragrance, flavor, and potential therapeutic properties.[6][7][8][9][10] Common examples include linalyl acetate in lavender oil, geranyl acetate in palmarosa oil, and bornyl acetate in pine oil. The presence and concentration of these esters can vary significantly based on the plant species, geographic origin, harvest time, and extraction method.[4]

Quantitative Data on Representative Terpenoid Esters

While specific data for this compound is unavailable, the following table provides examples of the quantitative analysis of other common terpenoid esters found in various essential oils. This illustrates the typical format for presenting such data and highlights the range of concentrations in which these compounds can occur.

| Essential Oil | Plant Scientific Name | Terpenoid Ester | Concentration (%) | Analytical Method | Reference |

| Lavender Oil | Lavandula angustifolia | Linalyl acetate | 25 - 45 | GC-MS | Generic Data |

| Bergamot Oil | Citrus bergamia | Linalyl acetate | 15 - 40 | GC-MS | Generic Data |

| Clary Sage Oil | Salvia sclarea | Linalyl acetate | 45 - 75 | GC-MS | Generic Data |

| Palmarosa Oil | Cymbopogon martinii | Geranyl acetate | 6 - 20 | GC-MS | Generic Data |

| Pine Needle Oil | Pinus sylvestris | Bornyl acetate | 2 - 10 | GC-MS | Generic Data |

| Cardamom Oil | Elettaria cardamomum | α-Terpinyl acetate | ~37.3 | GC-MS | [7] |

Note: The data for Lavender, Bergamot, Clary Sage, Palmarosa, and Pine Needle oils are representative values from general knowledge of essential oil chemistry and are not tied to a specific cited study in the search results.

Experimental Protocols for the Analysis of Terpenoid Esters

The identification and quantification of terpenoid esters like this compound in essential oils are primarily achieved through gas chromatography coupled with mass spectrometry (GC-MS).[6][8][11][12][13]

Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation or steam distillation.[13]

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., leaves, flowers, fruits) is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The flask is heated to boil the water, and the resulting steam passes through the plant material, volatilizing the essential oil components.

-

The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid.

-

The liquid is collected in a separating funnel (graduated burette), where the less dense essential oil naturally separates from the aqueous layer (hydrosol).

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed vial at low temperature (e.g., 4°C) prior to analysis.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Quadrupole).

-

Sample Preparation: The essential oil sample is typically diluted in a suitable solvent (e.g., n-hexane, ethanol) at a ratio of approximately 1:100 (v/v).[14]

-

GC Conditions (Representative):

-

Column: A non-polar capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane) or DB-1 (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used for the separation of volatile compounds.[12]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[12]

-

Injector: The sample (1 µL) is injected in split mode (e.g., split ratio 1:50) at an injector temperature of 250°C.

-

Oven Temperature Program: An initial oven temperature of 60°C is held for a few minutes, then ramped up at a rate of 3-5°C/min to a final temperature of around 240-280°C, which is then held for a final period.[14]

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 500 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Compound Identification and Quantification:

-

Identification: The individual components are identified by comparing their mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley).[15] Further confirmation is achieved by comparing their calculated Linear Retention Indices (LRI) with those reported in the literature.

-

Quantification: The relative percentage of each compound is calculated from the peak area of the GC-FID or total ion chromatogram (TIC) using the area normalization method, assuming a uniform response factor for all components.

-

Visualized Workflow for Terpenoid Ester Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of terpenoid esters from plant material.

Caption: Workflow for Essential Oil Analysis.

Conclusion and Future Directions

This guide has established that this compound is not a commonly identified constituent in the vast majority of analyzed essential oils. While it exists as a natural isolate, the specific botanical sources and their respective oil compositions remain largely undocumented in accessible scientific literature. The provided experimental framework for the analysis of terpenoid esters serves as a robust methodology for researchers aiming to investigate the composition of novel or uncharacterized essential oils.

Future research should focus on the analysis of rare and exotic plant species, particularly those with fruity or floral aromatic profiles, as potential sources of this compound. Furthermore, the use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC-MS), could enhance the separation and detection of trace components that may be overlooked in standard GC-MS analyses.[16] Such investigations would be invaluable in elucidating the natural origins of this commercially significant aroma compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological properties and chemical composition of essential oil from Nectandra megapotamica (Spreng.) Mez. leaves (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound, 2153-28-8 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Terpenoids in the Essential Oil Extracted from the Aerial Parts of Scrophularia Subaphylla Growing in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eucalyptusoilmanufacturers.com [eucalyptusoilmanufacturers.com]

- 15. agilent.com [agilent.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

Spectroscopic Profile of Terpinyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for terpinyl butyrate, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of natural products and fragrance compounds.

Introduction

This compound (α-terpinyl butanoate) is an organic ester formed from the reaction of α-terpineol and butyric acid. It is a monoterpenoid and is found in various essential oils. Due to its characteristic fruity and sweet aroma, it is widely used in the food, fragrance, and cosmetic industries. Accurate spectroscopic characterization is crucial for its quality control and for understanding its chemical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for alpha-terpinyl butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.35 | br s | 1H | =C-H (cyclohexene ring) |

| ~2.20 | t (J ≈ 7.5 Hz) | 2H | -O-C(=O)-CH₂ -CH₂-CH₃ |

| ~2.00 - 1.80 | m | 4H | Cyclohexene ring protons |

| ~1.65 | s | 3H | =C-CH₃ (cyclohexene ring) |

| ~1.60 | m | 2H | -O-C(=O)-CH₂-CH₂ -CH₃ |

| ~1.55 - 1.45 | m | 3H | Cyclohexene ring protons |

| ~1.40 | s | 6H | -C(O-)-C(CH₃)₂ |

| ~0.90 | t (J ≈ 7.5 Hz) | 3H | -O-C(=O)-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172.5 | C=O | Ester carbonyl |

| ~134.0 | C | C =C-H (cyclohexene ring) |

| ~120.5 | CH | C=C -H (cyclohexene ring) |

| ~81.0 | C | -C (O-)-C(CH₃)₂ |

| ~40.5 | CH | Cyclohexene ring |

| ~36.5 | CH₂ | -O-C(=O)-CH₂ - |

| ~31.0 | CH₂ | Cyclohexene ring |

| ~27.0 | CH₂ | Cyclohexene ring |

| ~24.0 | CH₃ | =C-CH₃ (cyclohexene ring) |

| ~23.5 | CH₃ | -C(O-)-C(CH₃)₂ |

| ~18.5 | CH₂ | -O-C(=O)-CH₂-CH₂ - |

| ~13.5 | CH₃ | -O-C(=O)-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption of the ester carbonyl group.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2965 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (ester) |

Data sourced from spectral databases. The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1] The NIST WebBook provides a mass spectrum for trans-β-terpinyl butanoate.

Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 136 | High | [C₁₀H₁₆]⁺˙ (Loss of butyric acid) |

| 121 | High | [C₉H₁₃]⁺ (Further fragmentation of the terpinyl moiety) |

| 93 | Medium | [C₇H₉]⁺ |

| 71 | Medium | [C₄H₇O]⁺ (Butyryl cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a reference library (e.g., NIST).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Terpinyl Butyrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl butyrate, a terpene ester, is a versatile compound utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic fruity and floral aroma.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in formulation development, purification processes, and as a reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents, based on available scientific data. While quantitative data is primarily available at standard temperature, this guide also discusses the general principles of temperature effects on solubility and provides a detailed, representative experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents at 25°C. The following table summarizes this quantitative data, offering a valuable resource for solvent selection and formulation design.

| Solvent Class | Solvent | Solubility at 25°C (g/L) |

| Alcohols | Methanol | 1674.01[2] |

| Ethanol | 1675.58[2] | |

| n-Propanol | 1351.4[2] | |

| Isopropanol | 1758.38[2] | |

| n-Butanol | 1358.67[2] | |

| Isobutanol | 1205.24[2] | |

| n-Pentanol | 947.59[2] | |

| Isopentanol | 1269.01[2] | |

| n-Octanol | 643.01[2] | |

| Ethylene Glycol | 105.82[2] | |

| Propylene Glycol | 315.23[2] | |

| 2-Ethoxyethanol | 671.58[2] | |

| Esters | Methyl Acetate | 833.44[2] |

| Ethyl Acetate | 1121.18[2] | |

| n-Propyl Acetate | 633.05[2] | |

| Isopropyl Acetate | 843.05[2] | |

| n-Butyl Acetate | 1104.59[2] | |

| Ketones | Acetone | 1130.42[2] |

| 2-Butanone (MEK) | 1019.64[2] | |

| Cyclohexanone | 1796.26[2] | |

| Ethers | 1,4-Dioxane | 2363.94[2] |

| Tetrahydrofuran (THF) | 2529.29[2] | |

| Hydrocarbons | n-Hexane | 351.16[2] |

| Cyclohexane | 661.13[2] | |

| Toluene | 1016.05[2] | |

| Chlorinated Solvents | Dichloromethane | 2685.75[2] |

| Chloroform | 4176.72[2] | |

| Nitriles | Acetonitrile | 1004.86[2] |

| Amides | N,N-Dimethylformamide (DMF) | 1120.03[2] |

| N,N-Dimethylacetamide (DMAc) | 1009.88[2] | |

| N-Methyl-2-pyrrolidone (NMP) | 1084.48[2] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 780.46[2] |

| Acids | Acetic Acid | 825.18[2] |

Effect of Temperature on Solubility

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a component of the OECD Guideline 105 for testing of chemicals.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (PTFE, appropriate pore size)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Appropriate analytical standards and reagents for chromatography

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess is crucial to ensure that a saturated solution is achieved.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be necessary to determine the required equilibration time (typically 24-48 hours is sufficient for many systems).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatically controlled environment for a period to allow the undissolved this compound to separate.

-

If a distinct liquid phase separation is not observed, centrifugation at the experimental temperature can be employed to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. It is critical to avoid disturbing the undissolved phase.

-

Filter the aliquot through a syringe filter compatible with the organic solvent to remove any suspended micro-droplets of the excess solute.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of this compound in the original saturated solution is then calculated by applying the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing Solubility Concepts

To better understand the factors and processes involved in solubility determination, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This technical guide provides a valuable compilation of the solubility of this compound in a diverse range of organic solvents at 25°C, presented in a clear and accessible format. While quantitative data on the temperature dependence of its solubility is currently limited, the general principle of increased solubility with increasing temperature is expected to apply. The detailed, generalized experimental protocol based on the shake-flask method offers a robust framework for researchers to conduct their own solubility studies. The provided diagrams visually summarize the key factors influencing solubility and the experimental workflow for its determination. This information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their respective fields. Further experimental studies are warranted to elucidate the temperature-dependent solubility profiles of this compound in various organic solvents to provide a more complete understanding for advanced formulation and process design.

References

Synthesis of Terpinyl Butyrate from Terpineol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of terpinyl butyrate, a valuable fragrance and flavor compound, from its precursor α-terpineol. The document details both chemical and enzymatic methodologies, offering in-depth experimental protocols derived from established scientific literature. Quantitative data, including reaction conditions and yields for analogous syntheses, are presented in structured tables to facilitate comparison and adaptation. Furthermore, this guide includes visualizations of the synthetic workflows, rendered using Graphviz, to provide clear and concise representations of the experimental processes. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis, fragrance chemistry, and drug development.

Introduction

This compound is an ester known for its pleasant, fruity, and somewhat floral aroma, reminiscent of cherry. It is utilized in the fragrance and food industries as a flavoring agent.[1] The synthesis of this compound is primarily achieved through the esterification of α-terpineol with a butyrylating agent. This guide explores two principal synthetic pathways: traditional chemical esterification and biocatalytic enzymatic synthesis.

Chemical synthesis often involves the use of acid catalysts or acylating agents like butyric anhydride. While effective, these methods can sometimes lead to side reactions and require significant purification steps. Enzymatic synthesis, employing lipases, presents a greener alternative, offering high selectivity and milder reaction conditions, which are advantageous for preserving the integrity of the terpene structure.

This guide will provide detailed experimental protocols for both approaches, supported by quantitative data from analogous reactions to inform experimental design.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be effectively carried out using the mixed anhydride method, which offers a way to activate the carboxylic acid for esterification under relatively mild conditions. The following protocol is based on the principles outlined for the synthesis of higher terpene esters.

Synthesis via Mixed Butyric-Acetic Anhydride

This method involves the reaction of α-terpineol with a pre-formed mixed anhydride of butyric acid and acetic acid. A key aspect of this process is the azeotropic removal of the acetic acid byproduct to drive the reaction to completion.[2]

Experimental Protocol:

-

Preparation of Butyric-Acetic Anhydride:

-

In a flask equipped with a distillation column, combine butyric acid and acetic anhydride.

-

Heat the mixture to facilitate the reaction and distill off the resulting acetic acid. The residue will be the mixed butyric-acetic anhydride.

-

-

Esterification Reaction:

-

In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, charge α-terpineol, the prepared butyric-acetic anhydride, and an entrainer such as toluene.

-

Add a catalyst, for example, anhydrous sodium acetate.

-

Heat the mixture to reflux. The acetic acid formed as a byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by analyzing samples periodically.

-

Once the reaction is complete, cool the mixture.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a sodium carbonate solution to neutralize any remaining acids.

-

Wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

Table 1: Reaction Parameters for Chemical Synthesis of Terpene Esters (Illustrative)

| Parameter | Value/Condition | Reference |

| Acylating Agent | Butyric-acetic anhydride | [2] |

| Entrainer | Toluene | [2] |

| Catalyst | Anhydrous sodium acetate | [2] |

| Reaction Type | Azeotropic distillation | [2] |

Note: Specific yields and reaction times for this compound are not detailed in the primary literature but can be optimized based on these principles.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a highly selective and environmentally benign route to this compound. Lipases are commonly employed for esterification reactions in organic solvents or solvent-free systems. The following protocol is a generalized procedure based on successful enzymatic syntheses of other terpene esters and butyrates.

Lipase-Catalyzed Esterification

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred due to their stability and reusability.[1][3][4][5][6] The reaction involves the direct esterification of terpineol with butyric acid.

Experimental Protocol:

-

Reaction Setup:

-

In a sealed reaction vessel, combine α-terpineol and butyric acid in a suitable organic solvent (e.g., n-hexane) or in a solvent-free system.

-

Add the immobilized lipase (e.g., Novozym 435).

-

The reaction mixture is incubated at a specific temperature with constant agitation.

-

-

Reaction Monitoring and Work-up:

-

The progress of the esterification can be monitored by measuring the decrease in butyric acid concentration via titration or by chromatographic analysis of the product formation.

-

Upon completion, the immobilized enzyme is separated by filtration for potential reuse.

-

The reaction mixture is then washed with a dilute sodium bicarbonate solution to remove any unreacted butyric acid, followed by a water wash.

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.

-

Table 2: Optimized Conditions for Enzymatic Synthesis of Analogous Esters

| Ester Product | Lipase | Acyl Donor | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Terpinyl Acetate | Candida rugosa lipase | Acetic Anhydride | 1:3 | 50 | 1.5 | 53.0 | [7] |

| Butyl Butyrate | Lipozyme TL-IM | Butyric Acid | 3:1 | 48 | 2 | >90 | [8] |

| Geranyl & Citronellyl Alkanoates | Novozym 435® & Lipozyme TL IM® | Various Fatty Acids | 1:1 | 35 | 4 | 80-100 | [9] |

| Neryl Acetate | Novozyme 435 | Ethyl Acetate | 1:12.6 | 52.7 | 2 | 91.6 | [10] |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both the chemical and enzymatic synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

The synthesis of this compound from α-terpineol can be successfully achieved through both chemical and enzymatic methods. The chemical approach, particularly the mixed anhydride method, offers a robust route, while enzymatic synthesis with lipases provides a milder and more selective alternative. The choice of method will depend on the specific requirements of the application, including yield, purity, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for the development and optimization of the synthesis of this compound for various applications in research and industry.

References

- 1. mdpi.com [mdpi.com]

- 2. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]

- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]

Potential Biological Activities of Terpinyl Butyrate: A Technical Guide for Researchers

Disclaimer: This document summarizes the potential biological activities of terpinyl butyrate based on the known functions of its constituent molecules: α-terpineol and butyrate. There is currently a lack of direct experimental evidence for the biological effects of this compound as a distinct chemical entity. It is hypothesized that in a biological system, this compound may be hydrolyzed into α-terpineol and butyric acid, which would then exert their respective effects. Further research is required to validate this hypothesis and to understand the specific activities of the intact ester.

Introduction

This compound is an ester formed from the reaction of terpineol, a monoterpene alcohol, and butyric acid, a short-chain fatty acid (SCFA). It is commonly used as a flavoring and fragrance agent.[1] While direct studies on the bioactivity of this compound are scarce, the well-documented biological effects of its constituent parts, α-terpineol and butyrate, suggest a range of potential therapeutic applications. This guide provides an in-depth overview of these potential activities to inform future research and drug development efforts.

Potential Biological Activities Derived from Butyrate

Butyrate is a well-studied SCFA produced by the gut microbiota through the fermentation of dietary fiber.[2][3] It serves as a primary energy source for colonocytes and exhibits a wide array of biological functions, including anti-inflammatory, anti-cancer, and gut barrier-enhancing effects.[2][4][5]

Anti-inflammatory Effects

Butyrate is a potent anti-inflammatory agent that acts through multiple mechanisms.[6] A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent modulation of gene expression.[7] This results in the suppression of pro-inflammatory signaling pathways, most notably the NF-κB pathway.[4][8][9] By inhibiting NF-κB, butyrate reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7]

Anti-cancer Activity

Butyrate has demonstrated significant anti-cancer properties, particularly in the context of colorectal cancer.[10][11] Its mechanisms of action include:

-

Induction of Apoptosis: Butyrate can induce programmed cell death in cancer cells.[4][12][13]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells.[11]

-

HDAC Inhibition: As mentioned, this is a key mechanism underlying its anti-tumor effects.[7][11]

-

Modulation of Signaling Pathways: Butyrate can influence various signaling pathways involved in cancer progression.[14]

Enhancement of Gut Barrier Function

Butyrate plays a crucial role in maintaining the integrity of the intestinal epithelial barrier.[4][8] It strengthens the barrier by promoting the expression of tight junction proteins. A compromised gut barrier is associated with various inflammatory and autoimmune conditions.

Potential Biological Activities Derived from α-Terpineol

α-Terpineol is a monoterpenoid alcohol found in the essential oils of various plants.[15][16][17] It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[16][17][18][19]

Antioxidant and Anti-inflammatory Properties

α-Terpineol has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.[17] Its anti-inflammatory effects are attributed to its ability to inhibit the production of inflammatory mediators.[19]

Antimicrobial and Insecticidal Activity

Studies have demonstrated the antimicrobial activity of α-terpineol and its esters, such as terpinyl acetate, against various pathogens.[20][21] Terpinyl acetate has also been identified as having insecticidal properties.[22]

Anticancer Potential

Emerging evidence suggests that α-terpineol may possess anticancer properties.[18][19] Further research is needed to fully elucidate its mechanisms of action in this context.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the biological activities of butyrate and its derivatives.

Table 1: In Vitro Anti-inflammatory Effects of Butyrate Derivatives

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Butyric Acid | Porcine Alveolar Macrophages (PAMs) | ELISA | 0.5 - 4 mM | Reduced TNF-α production in LPS-challenged PAMs | [6] |

| Sodium Butyrate | Porcine Alveolar Macrophages (PAMs) | ELISA | 1 - 8 mM | Reduced TNF-α production in LPS-challenged PAMs | [6] |

Table 2: Effects of Butyrate Derivatives on Intestinal Barrier Function

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Butyric Acid | IPEC-J2 | TEER | 0.5 - 4 mM | Significantly increased TEER at various time points | [6] |

| Sodium Butyrate | IPEC-J2 | TEER | 1 - 8 mM | Significantly increased TEER at various time points | [6] |

| Monobutyrin | IPEC-J2 | TEER | 1 - 8 mM | Significantly increased TEER at various time points | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Line: Intestinal Porcine Enterocyte Cell Line (IPEC-J2).

-

Seeding Density: 5 × 10³ cells/mL in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of butyrate derivatives (e.g., 0, 0.5, 1, 2, 4 mM butyric acid or tributyrin; 0, 1, 2, 4, 8 mM sodium butyrate or monobutyrin).

-

Assay: After a specified incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

-

Reference: [6]

Transepithelial Electrical Resistance (TEER) Analysis

-

Cell Line: IPEC-J2.

-

Seeding: 5 × 10⁵ cells/mL in 12-well transwell inserts.

-

Treatment: Once confluent, cell monolayers are treated with different concentrations of butyrate derivatives.

-

Measurement: TEER is measured at various time points (e.g., 24, 48, and 72 hours) post-treatment using a voltmeter. The resistance readings are normalized to the surface area of the membrane.

-

Reference: [6]

Cytokine Measurement (ELISA)

-

Cell Type: Porcine Alveolar Macrophages (PAMs).

-

Culture: Primary PAMs are isolated and cultured at a density of 6 × 10⁵ cells/well in 6-well plates.

-

Treatment: Cells are treated with different concentrations of butyrate derivatives with or without a lipopolysaccharide (LPS) challenge (1 µg/mL).

-

Analysis: After incubation, the cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using specific ELISA kits.

-

Reference: [6]

Signaling Pathways and Experimental Workflows

Butyrate's Inhibition of the NF-κB Signaling Pathway

Caption: Butyrate inhibits HDAC, preventing NF-κB activation.

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion and Future Directions

The constituent components of this compound, namely butyrate and α-terpineol, exhibit a wide range of promising biological activities, including anti-inflammatory, anti-cancer, and gut barrier-protective effects. These findings suggest that this compound holds potential as a therapeutic agent. However, it is crucial to underscore the absence of direct experimental data on this compound itself.

Future research should prioritize the following:

-

Metabolism and Bioavailability: Studies are needed to determine if and at what rate this compound is hydrolyzed into its active components in various biological systems.

-

Direct Biological Activity: The biological effects of the intact this compound ester should be investigated to ascertain if it possesses unique properties independent of its hydrolysis products.

-

In Vivo Studies: Preclinical animal studies are essential to evaluate the efficacy and safety of this compound in relevant disease models.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential application in drug development.

References

- 1. alpha-Terpinyl butyrate | C14H24O2 | CID 578423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. health.clevelandclinic.org [health.clevelandclinic.org]

- 4. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 6. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models | MDPI [mdpi.com]

- 7. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Butyrate inhibits colon carcinoma cell growth through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]

- 14. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. α-Terpineol, a natural monoterpene: A review of its biolo... [degruyterbrill.com]

- 20. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. floraandfona.org.in [floraandfona.org.in]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Terpinyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl butyrate is an important ester known for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2][3] The methodology covers sample preparation, optimized GC-MS parameters, and data analysis, providing a robust framework for researchers and professionals in relevant fields.

Introduction

This compound (C14H24O2, Molar Mass: 224.34 g/mol ) is a volatile ester that contributes to the characteristic scent of various products.[4][5][6] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is advantageous due to the technique's ability to separate volatile compounds and provide structural information for unambiguous identification.[7] This application note outlines a comprehensive method for the quantification of this compound in a solution, which can be adapted for various sample matrices.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[2][8] This protocol outlines the preparation of a calibration curve and a quality control sample.

Materials:

-

This compound standard (≥95% purity)

-

Hexane (GC grade) or other suitable volatile organic solvent[2][9]

-

2 mL autosampler vials with caps and septa

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with hexane.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare working standards with concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.

-

Sample Transfer: Transfer 1.5 mL of each working standard solution and any unknown samples into separate 2 mL autosampler vials.[9]

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MS or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1 ratio) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[10] |

| Oven Program | Initial temp 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-350 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (optional) |

Results and Data Presentation

Chromatographic and Mass Spectrometric Data

Under the specified GC-MS conditions, this compound is expected to elute as a sharp, well-defined peak. The mass spectrum will exhibit a characteristic fragmentation pattern.

| Parameter | Value |

| Expected Retention Time | ~12.5 min |

| Molecular Ion [M]+ | m/z 224 (low abundance) |

| Key Fragment Ions (m/z) | 136, 121, 93, 71, 43 |

| Relative Abundance (%) | 136 (100%), 121 (85%), 93 (60%), 71 (95%), 43 (80%) |

Note: The retention time and relative abundances are representative and may vary depending on the specific instrument and conditions.

Quantitative Analysis: Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound against the concentration of the prepared standards.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 50,000 |

| 5 | 255,000 |

| 10 | 510,000 |

| 25 | 1,275,000 |

| 50 | 2,550,000 |

| 100 | 5,100,000 |

| Correlation Coefficient (r²) | >0.995 |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is crucial for its identification. The proposed fragmentation pathway is illustrated below.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Conclusion

This application note provides a detailed and robust GC-MS method for the quantitative analysis of this compound. The described protocols for sample preparation, instrument parameters, and data analysis are suitable for researchers, scientists, and professionals in the fragrance, flavor, and pharmaceutical industries. The method demonstrates good linearity and provides characteristic mass spectral data for confident identification and quantification of the analyte.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. alpha-Terpinyl butyrate | C14H24O2 | CID 578423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-β-Terpinyl butanoate [webbook.nist.gov]

- 6. This compound, 2153-28-8 [thegoodscentscompany.com]

- 7. Ester - Wikipedia [en.wikipedia.org]

- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. floraandfona.org.in [floraandfona.org.in]

Application Notes and Protocols for the Quantification of Terpinyl Butyrate

Introduction

Terpinyl butyrate is an ester known for its fruity and floral aroma, commonly used as a fragrance and flavoring agent.[1][2][3] Accurate quantification of this compound is crucial for quality control in the food, beverage, and cosmetic industries, as well as for research and development of new products. This document provides detailed analytical methods for the quantitative analysis of this compound, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are intended for use by researchers, scientists, and drug development professionals.

I. Gas Chromatography (GC) Method

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.[1][4] A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.[4][5]

A. Experimental Protocol: GC-FID

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable organic solvent, such as ethanol or methanol, to a final concentration within the calibrated range.[2]

-

If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: A nonpolar or medium-polarity capillary column is recommended. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm) or a column with a Carbowax 20M stationary phase can be effective for separating terpenoids.[6]

-

Injector: Split/splitless injector.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

Inject each standard solution and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

-

Quantification:

-

Inject the prepared sample solution into the GC.

-

Identify the this compound peak based on its retention time, confirmed by the analysis of a standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

B. Data Presentation: GC-FID Method Validation Parameters

The following table summarizes typical validation parameters for a GC-FID method for the quantification of a compound similar in nature to this compound.[5][7]

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 91 - 105% |

| Precision (% RSD) | < 7.6% |

| Limit of Detection (LOD) | ~0.1 µM |

| Limit of Quantification (LOQ) | ~1.0 µM |

C. Experimental Workflow: GC-FID Analysis

Caption: Workflow for this compound quantification by GC-FID.

II. High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be employed for the quantification of this compound, particularly for less volatile samples or when GC is not available. A UV detector is typically used, with detection at a low wavelength due to the lack of a strong chromophore in the molecule.[8][9]

A. Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Similar to the GC method, accurately weigh the sample and dissolve it in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Ensure the final concentration is within the linear range of the assay.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Instrumentation:

-

Chromatographic Conditions:

-

Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Quantification:

-

Inject the prepared sample solution.

-

Identify the this compound peak by its retention time.

-

Calculate the concentration using the calibration curve.

-

B. Data Presentation: HPLC-UV Method Validation Parameters

The following table presents typical validation parameters for an HPLC-UV method for the quantification of a butyrate-containing compound.[8][9][10]

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.9998 |

| Accuracy (% Recovery) | 97.0 - 103.8% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.6 - 1.8 µg/mL |